Methyl 4-(dipropan-2-ylamino)-4-oxobutanoate
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Overview
Description
Methyl 4-(dipropan-2-ylamino)-4-oxobutanoate is an organic compound with a complex structure that includes both ester and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(dipropan-2-ylamino)-4-oxobutanoate typically involves the esterification of 4-(dipropan-2-ylamino)-4-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(dipropan-2-ylamino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(dipropan-2-ylamino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which Methyl 4-(dipropan-2-ylamino)-4-oxobutanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(dipropan-2-ylamino)-4-oxopentanoate: Similar structure with an additional carbon in the chain.
Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate: Similar structure with an ethyl ester group instead of a methyl ester.
Methyl 4-(diethylamino)-4-oxobutanoate: Similar structure with diethylamino group instead of dipropan-2-ylamino.
Uniqueness
Methyl 4-(dipropan-2-ylamino)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industry.
Properties
CAS No. |
6942-22-9 |
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Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
methyl 4-[di(propan-2-yl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C11H21NO3/c1-8(2)12(9(3)4)10(13)6-7-11(14)15-5/h8-9H,6-7H2,1-5H3 |
InChI Key |
OEUAXLFPCWMCHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CCC(=O)OC |
Origin of Product |
United States |
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